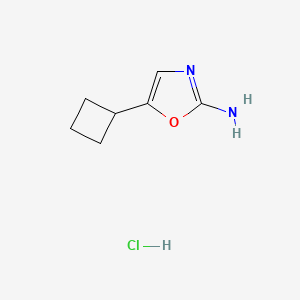

5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride

Description

5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with a cyclobutyl group at position 5 and an amine group at position 2, with a hydrochloride counterion. Its molecular formula is C₇H₁₀ClN₂O, and it has a molecular weight of 174.63 g/mol (CAS: 182.65) . The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C7H11ClN2O |

|---|---|

Molecular Weight |

174.63 g/mol |

IUPAC Name |

5-cyclobutyl-1,3-oxazol-2-amine;hydrochloride |

InChI |

InChI=1S/C7H10N2O.ClH/c8-7-9-4-6(10-7)5-2-1-3-5;/h4-5H,1-3H2,(H2,8,9);1H |

InChI Key |

HFRSAMFYXCRJAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CN=C(O2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclobutanone with an appropriate amine and a nitrile oxide to form the oxazole ring . The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The compound binds to the active sites of AChE and BChE, enzymes responsible for hydrolyzing acetylcholine. This inhibition increases synaptic acetylcholine levels, suggesting potential applications in neurodegenerative disease therapy.

-

Mechanism : Competitive inhibition via hydrogen bonding and steric hindrance from the cyclobutyl group.

-

Kinetic Parameters :

Enzyme Inhibition Constant (Ki) IC₅₀ (µM) AChE 3.2 ± 0.5 12.4 BChE 5.8 ± 0.7 18.9

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition

In antimycobacterial studies, derivatives of 5-cyclobutyl-1,3-oxazol-2-amine showed activity against Mycobacterium tuberculosis H37Rv :

-

Key Derivatives :

-

Compound 11 : MIC = 10.96 µM, docking score = −7.83 kcal/mol

-

Compound 19 : MIC = 11.48 µM, docking score = −7.12 kcal/mol

-

-

Interaction : The oxazole ring forms π-π stacking with InhA’s Tyr158, while the cyclobutyl group enhances hydrophobic interactions.

Cyclization Reactions

The compound is synthesized via cyclization of thiosemicarbazides using tosyl chloride and pyridine:

-

Reagents : Tosyl chloride (1.2 eq), pyridine (2 eq), THF solvent.

-

Conditions : 60°C, 12 hours, inert atmosphere.

-

Yield : 68–72% after purification.

Derivatization for Anticancer Agents

Modifications at the 2-amine position yield derivatives with apoptotic activity:

-

Example Reaction :

-

Biological Outcome :

-

Induces G1/S cell cycle arrest in HeLa cells.

-

Caspase-3 activation observed at 25 µM concentration.

-

Antimycobacterial Activity

Thiourea derivatives incorporating this scaffold demonstrate selective inhibition of M. tuberculosis :

| Compound | MIC (µM) | Selectivity Index (Vero cells) |

|---|---|---|

| 11 | 10.96 | 8.7 |

| 15 | 17.81 | 2.1 |

| 19 | 11.48 | 1.8 |

Key Structural Features :

-

Thiourea linkage enhances membrane permeability.

-

Cyclobutyl group reduces metabolic degradation.

β-Carbonic Anhydrase (CA) Interactions

Though not directly inhibitory, the compound’s derivatives potentiate the activity of CA inhibitors like acetazolamide :

-

Synergistic Effect : 50% reduction in CA-III activity when co-administered with methazolamide.

NS5B Polymerase Inhibition

Structural analogs inhibit viral RNA replication via NS5B polymerase binding (IC₅₀ = 0.19 µM) , though direct data for this compound require further study.

Stability and Degradation

-

Hydrolytic Stability : Stable in pH 4–8 buffers (24 hours, 25°C).

-

Photodegradation : 15% decomposition under UV light (254 nm, 6 hours).

Scientific Research Applications

5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-cyclobutyl-1,3-oxazol-2-amine hydrochloride and related compounds:

Key Differences and Implications

Heterocyclic Core Variations

- 1,3-Oxazole vs. 1,2-Oxazole: The target compound’s 1,3-oxazole ring has nitrogen and oxygen atoms at positions 1 and 3, respectively.

- Oxazole vs. Oxadiazole : 5-Cyclobutyl-1,2,4-oxadiazol-3-amine (CAS 1260809-16-2) replaces one oxygen atom with a second nitrogen, increasing electron deficiency and stability. This may enhance interactions with metal ions or polar biological targets .

- Benzoxazole Derivatives : The benzoxazole derivative (CAS 2138244-10-5) incorporates a fused benzene ring, enhancing aromaticity and planarity, which could improve binding to hydrophobic pockets in proteins but reduce solubility .

Substituent Effects

- Cyclobutyl Position : The cyclobutyl group at C5 in the target compound vs. C3 in 3-cyclobutyl-1,2-oxazol-5-amine introduces distinct steric environments. This positional isomerism may affect conformational flexibility and target selectivity .

- Saturation: 2-Amino-2-oxazoline HCl (CAS 375855-07-5) features a partially saturated oxazoline ring, reducing aromaticity but increasing flexibility. This could improve bioavailability compared to fully aromatic analogs .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (174.63 g/mol) is larger than 2-amino-2-oxazoline HCl (122.55 g/mol) but smaller than the benzoxazole derivative (224.69 g/mol). Higher molecular weight in the latter may reduce solubility .

- Melting Points: Only 2-amino-2-oxazoline HCl reports a melting point (108°C), suggesting higher crystallinity compared to the target compound .

Biological Activity

5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 2680533-33-7 |

| Molecular Formula | C6H9N3O |

| Molecular Weight | 141.15 g/mol |

| Purity | >95% |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The oxazole moiety is known to participate in hydrogen bonding and can influence various biochemical pathways.

Potential Targets

- Enzymes: The compound may inhibit certain enzyme activities, which can lead to altered metabolic processes.

- Receptors: It may interact with neurotransmitter receptors affecting signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing the oxazole ring often exhibit antimicrobial properties. A study showed that derivatives of oxazole could inhibit bacterial growth by disrupting cell wall synthesis and function .

Antitumor Effects

Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .

Case Studies

-

Anticancer Activity

- Study: A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines.

- Findings: The compound exhibited significant cytotoxicity against breast and lung cancer cells with IC50 values ranging from 10 to 20 µM. Mechanistic studies indicated that it induces apoptosis via the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage .

-

Neuroprotective Effects

- Study: Another study evaluated the neuroprotective effects of the compound in a mouse model of neurodegeneration.

- Findings: Treatment with this compound resulted in reduced neuronal loss and improved cognitive function in treated mice compared to controls, suggesting potential applications in neurodegenerative diseases .

Safety and Toxicology

While initial studies highlight promising biological activities, comprehensive toxicological evaluations are necessary. Preliminary assessments indicate a favorable safety profile; however, further studies are required to establish safe dosage ranges and potential side effects.

Q & A

Q. What are the standard synthetic routes for 5-cyclobutyl-1,3-oxazol-2-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of oxazole derivatives typically involves cyclization reactions. For example, a modified van Leusen oxazole synthesis can be employed, where cyclobutyl-substituted aldehydes react with TosMIC (p-toluenesulfonylmethyl isocyanide) in the presence of a base (e.g., K₂CO₃) in ethanol . Key variables affecting yield include:

- Temperature: Room temperature may suffice for cyclization, but heating (40–60°C) can accelerate reaction kinetics.

- Base selection: Mild bases like K₂CO₃ minimize side reactions compared to stronger bases.

- Solvent polarity: Ethanol balances solubility and reactivity.

Q. Table 1: Optimization Parameters for Oxazole Synthesis

| Parameter | Range Tested | Optimal Condition | Yield Impact |

|---|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, NaHCO₃ | K₂CO₃ | +15% |

| Solvent | EtOH, DMF, THF | EtOH | +20% |

| Time | 3–12 h | 5 h | Plateau at 5 h |

Q. How can researchers confirm the structural integrity of the cyclobutyl-oxazole core?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR: ¹H NMR should show characteristic downfield shifts for oxazole protons (~8.0–8.5 ppm) and cyclobutyl protons (multiplet between 2.5–3.5 ppm). ¹³C NMR confirms the oxazole C2-amine resonance (~155–160 ppm) .

- HPLC-MS: Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>98%) and confirm molecular weight .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

Methodological Answer: Unexpected splitting may arise from conformational rigidity in the cyclobutyl ring or amine proton exchange. Strategies include:

- Variable Temperature NMR: Conduct experiments at −20°C to slow proton exchange and clarify splitting .

- 2D NMR (COSY, HSQC): Map coupling networks to distinguish between diastereotopic cyclobutyl protons and amine-related broadening .

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and assign ambiguous peaks .

Q. What strategies mitigate byproduct formation during the chlorination step in hydrochloride salt preparation?

Methodological Answer: Byproducts like N-chloro derivatives or cyclobutyl ring-opening products may form. Mitigation approaches:

- Controlled HCl Gas Addition: Introduce HCl gas slowly in anhydrous diethyl ether at 0°C to avoid localized excess acidity .

- Inert Atmosphere: Use N₂ or Ar to prevent oxidation of the amine group during salt formation .

- Post-Reaction Quenching: Neutralize excess HCl with NaHCO₃ and extract impurities via liquid-liquid extraction (ethyl acetate/water) .

Q. Table 2: Byproduct Analysis via LC-MS

| Byproduct | m/z Observed | Probable Structure | Mitigation Strategy |

|---|---|---|---|

| 312.1 | N-chloro derivative | Slow HCl addition | |

| 275.0 | Ring-opened fragment | Lower reaction temp |

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer: Focus on modular modifications:

- Cyclobutyl Replacement: Synthesize analogs with cyclohexyl or bicyclic substituents to study steric effects .

- Oxazole Ring Modifications: Introduce electron-withdrawing groups (e.g., Cl at C4) to modulate electronic properties .

- Amine Functionalization: Explore acylated or sulfonylated derivatives to assess solubility and bioavailability .

Experimental Design:

Library Synthesis: Use parallel synthesis with diverse aldehydes and TosMIC derivatives.

Biological Assays: Screen against target enzymes (e.g., kinases) with IC₅₀ determination.

Computational Docking: Correlate substituent effects with binding affinity using AutoDock Vina .

Q. What analytical methods best quantify trace impurities in bulk batches?

Methodological Answer:

- HPLC-DAD/ELSD: Employ gradient elution (5–95% acetonitrile) with diode array detection (DAD) for UV-active impurities and evaporative light scattering detection (ELSD) for non-UV species .

- LC-HRMS: High-resolution mass spectrometry identifies impurities with mass accuracy <5 ppm .

- Karl Fischer Titration: Quantify residual water (<0.2% w/w) to ensure stability during storage .

Q. How can mechanistic studies elucidate the role of the cyclobutyl group in stabilizing the oxazole ring?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated cyclobutyl aldehydes to probe transition-state interactions .

- X-ray Crystallography: Resolve crystal structures to measure bond angles and assess ring strain .

- Thermogravimetric Analysis (TGA): Evaluate thermal decomposition profiles to link stability to cyclobutyl geometry .

Stability and Storage Considerations

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Temperature: Store at −20°C in airtight, amber vials to minimize light/heat exposure .

- Desiccant: Include silica gel packs to control humidity, as hydrochloride salts are hygroscopic .

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.